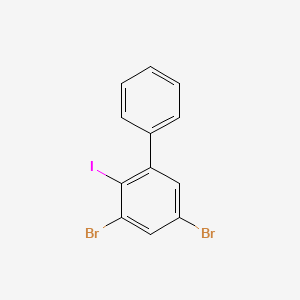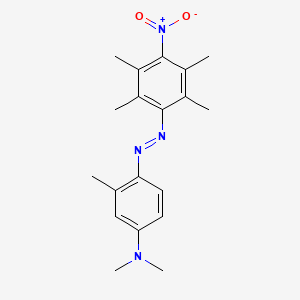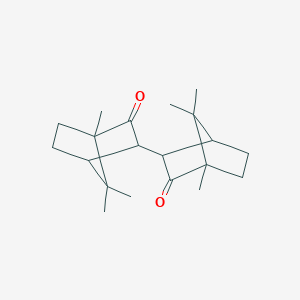
D-alpha,alpha'-Bicamphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-alpha,alpha’-Bicamphor is a unique organic compound with the molecular formula C20H30O2 It is a derivative of camphor, a bicyclic monoterpene ketone, and is known for its distinctive structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-alpha,alpha’-Bicamphor typically involves the oxidation of camphor derivatives. One common method is the use of camphor as a starting material, which undergoes a series of chemical reactions including oxidation and rearrangement to form the desired product. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of D-alpha,alpha’-Bicamphor follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The starting materials are often sourced from natural camphor or synthesized from turpentine oil, which contains high levels of alpha-pinene, a precursor to camphor .
Analyse Chemischer Reaktionen
Types of Reactions: D-alpha,alpha’-Bicamphor undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols such as borneol and isoborneol.
Substitution: It can participate in substitution reactions, particularly at the carbonyl group, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia or primary amines in the presence of acid catalysts.
Major Products:
Oxidation: Carboxylic acids, complex ketones.
Reduction: Borneol, isoborneol.
Substitution: Imines, Schiff bases.
Wissenschaftliche Forschungsanwendungen
D-alpha,alpha’-Bicamphor has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of D-alpha,alpha’-Bicamphor involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Camphor: A closely related compound with similar structural features but different reactivity and applications.
Borneol: A reduction product of camphor with distinct biological activities.
Isoborneol: Another reduction product with unique properties and uses.
Uniqueness: D-alpha,alpha’-Bicamphor stands out due to its specific structural configuration and the resulting chiral properties. This makes it particularly valuable in asymmetric synthesis and other applications where chirality is crucial .
Eigenschaften
CAS-Nummer |
25611-66-9 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
1,7,7-trimethyl-3-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C20H30O2/c1-17(2)11-7-9-19(17,5)15(21)13(11)14-12-8-10-20(6,16(14)22)18(12,3)4/h11-14H,7-10H2,1-6H3 |
InChI-Schlüssel |
FDWIVGHPYKMNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C3C4CCC(C3=O)(C4(C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


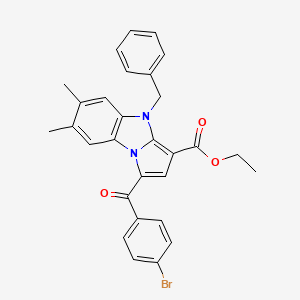
![4-[(4-methylphenyl)methylideneamino]-N-phenylaniline](/img/structure/B15074750.png)
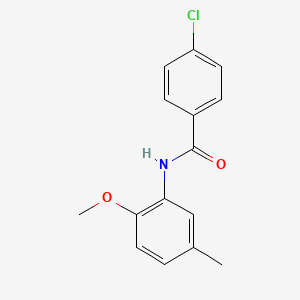
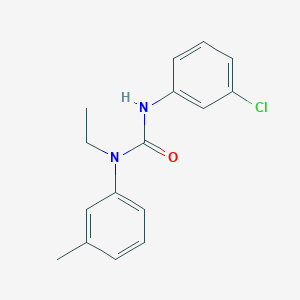


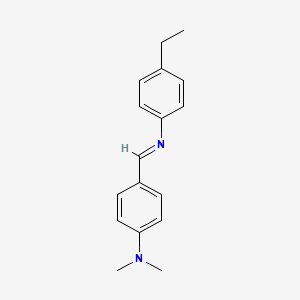
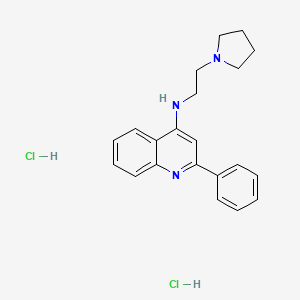
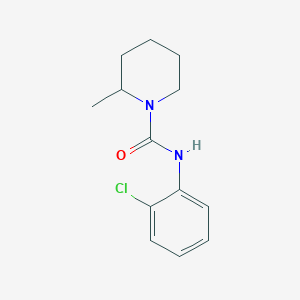
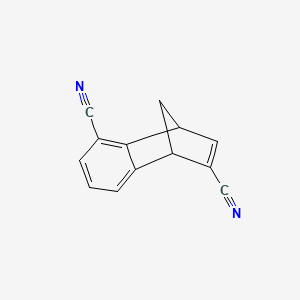
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
